N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide
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Overview
Description
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluoro, methoxy, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methoxycyclohexane with difluoroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with prop-2-enoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or chemical resistance
Mechanism of Action
The mechanism of action of N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This interaction can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine hydrochloride: Similar in structure but lacks the methoxy and cyclohexyl groups.
Difluoro (fluorosulfonyl)acetic acid methyl ester: Contains difluoro groups but has different functional groups and applications.
Uniqueness
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide is unique due to its combination of difluoro, methoxy, and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[2,2-difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-3-10(16)15-9-12(13,14)11(17-2)7-5-4-6-8-11/h3H,1,4-9H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEMEMVBSRNAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(CNC(=O)C=C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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